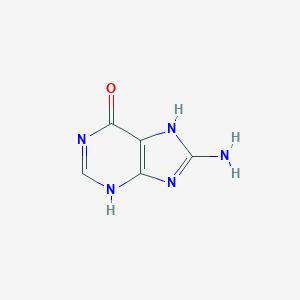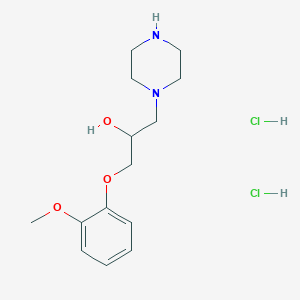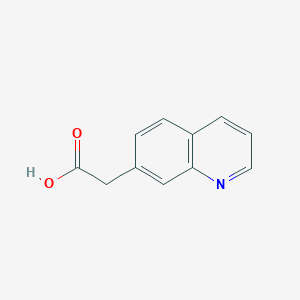
Acide 2-(quinoléin-7-yl)acétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Quinolin-7-YL)acetic acid is a quinoline compound with the molecular formula C11H9NO2 . It is a type of heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline compounds, including 2-(Quinolin-7-YL)acetic acid, has been reported in the literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline is an aromatic nitrogen-containing heterocyclic compound. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of 2-(Quinolin-7-YL)acetic acid can be found in databases like PubChem .Chemical Reactions Analysis
Quinoline, being a weak tertiary base, forms salts with acids and exhibits reactions similar to benzene and pyridine. It participates in both electrophilic and nucleophilic substitution reactions . The synthesis of quinoline derivatives involves various reactions, including transition metal-catalyzed reactions and green reaction protocols .Mécanisme D'action
Target of Action
Quinoline derivatives are known to possess a wide range of biological and pharmacological activities . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a broad range of biological activities
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biological and pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with quinoline derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Avantages Et Limitations Des Expériences En Laboratoire
Quinaldic acid has several advantages for laboratory experiments, including its availability, low cost, and ease of synthesis. It is also a stable compound that can be stored for long periods without degradation. However, 2-(Quinolin-7-YL)acetic acid acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These factors should be taken into consideration when designing experiments using 2-(Quinolin-7-YL)acetic acid acid.
Orientations Futures
There are several future directions for research on 2-(Quinolin-7-YL)acetic acid acid, including:
1. Development of novel 2-(Quinolin-7-YL)acetic acid acid derivatives with enhanced biological and chemical properties.
2. Investigation of the molecular mechanisms underlying the anti-inflammatory, antioxidant, and antitumor activities of 2-(Quinolin-7-YL)acetic acid acid.
3. Optimization of the synthesis of 2-(Quinolin-7-YL)acetic acid acid and its derivatives for industrial applications.
4. Exploration of the potential applications of 2-(Quinolin-7-YL)acetic acid acid in the development of new materials, such as MOFs and fluorescent dyes.
5. Development of new analytical methods using 2-(Quinolin-7-YL)acetic acid acid as a chelating agent or derivatizing agent.
Conclusion
In conclusion, 2-(Quinolin-7-YL)acetic acid acid is a versatile molecule with diverse biological and chemical properties that make it a promising candidate for scientific research. Its potential applications in medicinal chemistry, material science, and analytical chemistry make it an attractive target for further investigation. With continued research, 2-(Quinolin-7-YL)acetic acid acid and its derivatives may have significant implications for the development of new drugs, materials, and analytical methods.
Méthodes De Synthèse
Quinaldic acid can be synthesized through various methods, including the reaction of 7-chloroquinoline with sodium cyanide followed by hydrolysis, or the reaction of 2-chloroacetic acid with quinoline in the presence of a base. These methods have been optimized to obtain high yields of 2-(Quinolin-7-YL)acetic acid acid with good purity.
Applications De Recherche Scientifique
Chimie Médicinale
Les motifs quinoléine, tels que l'acide 2-(quinoléin-7-yl)acétique, sont essentiels dans plusieurs composés hétérocycliques pharmacologiquement actifs en raison de leurs diverses applications en chimie médicinale . Ils sont considérés comme une structure privilégiée dans les programmes de découverte de médicaments en raison de leur large éventail de réponses biologiques .
Activité Anticancéreuse
Les dérivés de la quinoléine ont montré un potentiel en activité anticancéreuse. Ils sont étudiés pour leur efficacité dans le traitement de divers types de cancer .
Activité Antioxydante
Les composés à base de quinoléine ont démontré des propriétés antioxydantes. Ces composés peuvent neutraliser les radicaux libres, qui sont nocifs pour les cellules de l'organisme .
Activité Anti-inflammatoire
Les dérivés de la quinoléine ont été trouvés pour posséder des propriétés anti-inflammatoires. Ils pourraient être utilisés dans le traitement des maladies inflammatoires .
Activité Antimalarique
La quinoléine et ses dérivés constituent une classe importante de composés hétérocycliques pour le développement de nouveaux médicaments, en particulier dans le domaine des médicaments antipaludiques .
Activité Antituberculeuse
Les composés à base de quinoléine ont montré un potentiel dans le traitement de la tuberculose. Ils sont étudiés pour leur efficacité dans la lutte contre Mycobacterium tuberculosis <a aria-label="2: 6. Antituberculosis Activity" data-citationid="d
Propriétés
IUPAC Name |
2-quinolin-7-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAYJNMLEZCCHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CC(=O)O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595512 |
Source


|
| Record name | (Quinolin-7-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152149-07-0 |
Source


|
| Record name | (Quinolin-7-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

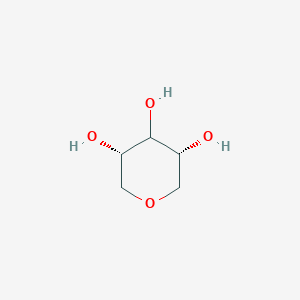
![methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B116404.png)
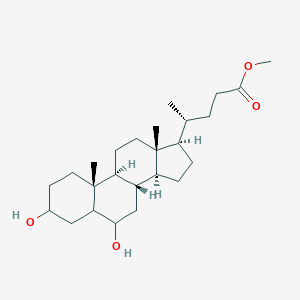
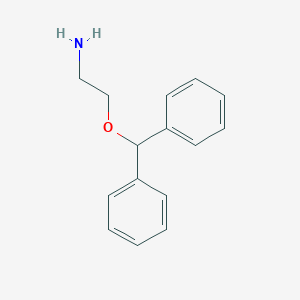
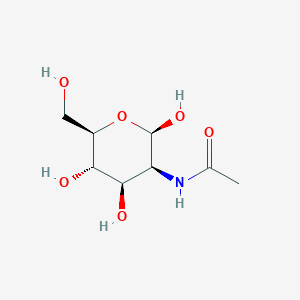
![alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc](/img/structure/B116410.png)

![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B116429.png)
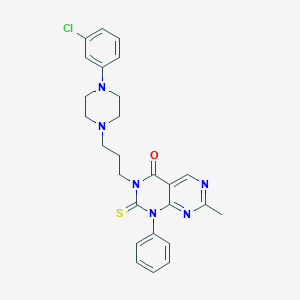
![8-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B116432.png)
